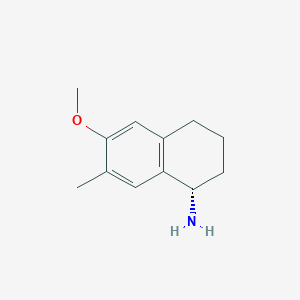
(S)-6-methoxy-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-6-methoxy-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and an amine group attached to a tetrahydronaphthalene backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-methoxy-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydronaphthalene Core: This step involves the cyclization of suitable precursors to form the tetrahydronaphthalene core.
Introduction of the Methoxy Group: The methoxy group is introduced through a methylation reaction using reagents such as methyl iodide or dimethyl sulfate.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions.
Amination: The amine group is introduced through reductive amination or other suitable amination reactions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound typically involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-6-methoxy-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The methoxy and methyl groups can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(S)-6-methoxy-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including its use as a precursor for drug development.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-6-methoxy-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ambroxol Hydrochloride: Used as a mucolytic agent in respiratory treatments.
Bromhexine Hydrochloride: Another mucolytic agent with similar applications.
Uniqueness
(S)-6-methoxy-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups allows for versatile chemical modifications and potential therapeutic applications.
Eigenschaften
Molekularformel |
C12H17NO |
|---|---|
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
(1S)-6-methoxy-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C12H17NO/c1-8-6-10-9(7-12(8)14-2)4-3-5-11(10)13/h6-7,11H,3-5,13H2,1-2H3/t11-/m0/s1 |
InChI-Schlüssel |
FPLIXUGVROEMFC-NSHDSACASA-N |
Isomerische SMILES |
CC1=CC2=C(CCC[C@@H]2N)C=C1OC |
Kanonische SMILES |
CC1=CC2=C(CCCC2N)C=C1OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,6S,13AS,14aR,16aS,Z)-N-(cyclopropylsulfonyl)-2-((2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-yl)oxy)-6-methyl-5,16-dioxo-1,2,3,5,6,8,9,10,11,13a,14,15,16,16a-tetradecahydro-14aH-cyclopropa[h]pyrrolo[1,2-d][1]oxa[4,7]diazacyclopentadecine-](/img/structure/B15221192.png)
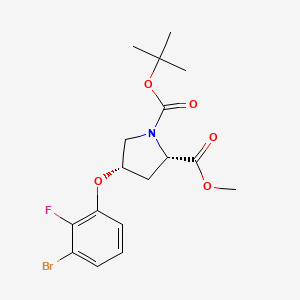
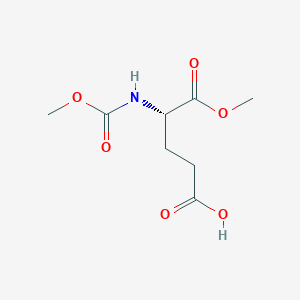
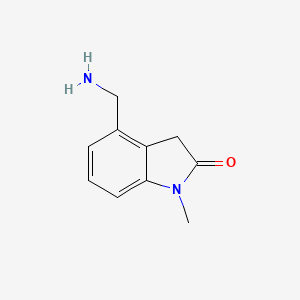
![1,2-Dihydro-3H-pyrazolo[4,3-c]pyridin-3-one hydrochloride](/img/structure/B15221224.png)

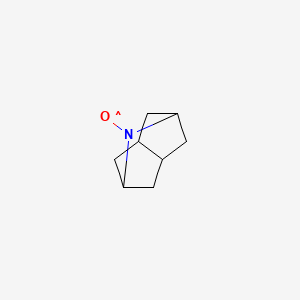


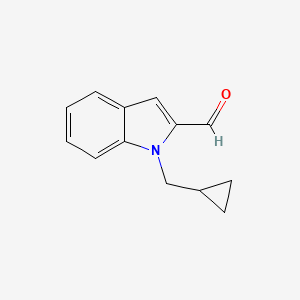
![(1R,5R)-tert-Butyl 10-morpholino-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B15221248.png)


